molecular formula C19H15BrClNO2 B4608183 (3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one

(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one

Cat. No.: B4608183
M. Wt: 404.7 g/mol
InChI Key: SOMGBKDKVKQBFH-NTEUORMPSA-N
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Description

(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by its complex structure, which includes a furan ring substituted with bromine, dimethylamino, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with 5-(4-chlorophenyl)furan-2(3H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furanones with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of (3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-methylphenyl)furan-2(3H)-one
  • (3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)furan-2(3H)-one
  • (3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-nitrophenyl)furan-2(3H)-one

Uniqueness

The uniqueness of (3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3E)-3-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-5-(4-chlorophenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO2/c1-22(2)17-8-3-12(10-16(17)20)9-14-11-18(24-19(14)23)13-4-6-15(21)7-5-13/h3-11H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMGBKDKVKQBFH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one
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(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one
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(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one
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(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one
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(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one
Reactant of Route 6
(3E)-3-[3-bromo-4-(dimethylamino)benzylidene]-5-(4-chlorophenyl)furan-2(3H)-one

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